molecular formula C9H14N2S B2515136 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole CAS No. 1521112-55-9

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole

Cat. No.: B2515136
CAS No.: 1521112-55-9
M. Wt: 182.29
InChI Key: HZYKQHBMSLPRCS-UHFFFAOYSA-N
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Description

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. The pyrrolidine moiety can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting or modulating their activity. The pyrrolidine moiety may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.

    Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine are structurally related and exhibit similar chemical reactivity.

Uniqueness

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole is unique due to the combination of the thiazole and pyrrolidine rings, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYKQHBMSLPRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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